molecular formula C20H19N3O5S3 B381933 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide CAS No. 307526-97-2

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B381933
CAS No.: 307526-97-2
M. Wt: 477.6g/mol
InChI Key: GENOXLNJRSMFSK-ATVHPVEESA-N
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Description

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide is a useful research compound. Its molecular formula is C20H19N3O5S3 and its molecular weight is 477.6g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide is a thiazolidinone derivative with potential pharmacological applications. Its complex structure, which includes a thiazolidine ring and various functional groups, suggests significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H15N3O4S2C_{14}H_{15}N_{3}O_{4}S_{2}, with a molecular weight of approximately 323.39 g/mol. The structural features include:

ComponentDescription
Thiazolidine ringCentral to its biological activity
Methoxyphenyl groupEnhances solubility and reactivity
Sulfamoyl groupImplicates potential antibacterial properties

Research indicates that this compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways and cancer progression. For instance, it can modulate receptor functions by binding to active sites, thereby altering cellular signaling pathways .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazolidinones possess antibacterial properties. The sulfamoyl group may contribute to this activity by interfering with bacterial folate synthesis .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been investigated, indicating its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of thiazolidinone derivatives, including the target compound. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study reported an IC50 value indicating significant cytotoxicity against various cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to the inhibition of key metabolic enzymes in bacterial cells .

Biological Activity Summary Table

Biological ActivityMechanismReference
AnticancerInduction of apoptosis via caspase activation
AntimicrobialInhibition of bacterial enzyme activity
Anti-inflammatoryModulation of inflammatory pathways

Properties

IUPAC Name

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S3/c1-28-15-6-2-13(3-7-15)12-17-19(25)23(20(29)30-17)11-10-18(24)22-14-4-8-16(9-5-14)31(21,26)27/h2-9,12H,10-11H2,1H3,(H,22,24)(H2,21,26,27)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENOXLNJRSMFSK-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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